O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N A labelled Levothyroxine. Levothyroxine is a thyroid medication used for the treatment of hypothyroidism.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0196706
InChI: InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1/i1+1,2+1,3+1,6+1,10+1,11+1,12+1,14+1,15+1,20+1
SMILES: C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N
Molecular Formula: C15H11I4NO4
Molecular Weight: 786.80 g/mol

O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N

CAS No.:

VCID: VC0196706

Molecular Formula: C15H11I4NO4

Molecular Weight: 786.80 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N -

Description

O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N is a complex organic compound that incorporates isotopically labeled carbon and nitrogen atoms. This compound is a variant of thyroxine derivatives, which are significant in thyroid hormone research. The presence of isotopic labeling (13C and 15N) suggests its use in metabolic studies or as a reference material in analytical chemistry.

Molecular Formula and Weight:

  • Molecular Formula: C15H11I4NO4 (without isotopic labeling)

  • Isotopically Labeled Formula: Incorporates 13C9 and 15N

  • Molecular Weight: Approximately 786.80 g/mol for the isotopically labeled form .

Synthesis:

The synthesis of such compounds typically involves multi-step organic chemistry reactions, including iodination and coupling reactions. The isotopic labeling requires specialized techniques to incorporate 13C and 15N into specific positions.

Applications:

  • Metabolic Studies: The isotopic labeling makes this compound useful for tracing metabolic pathways in biological systems.

  • Analytical Chemistry: Can serve as a reference material for mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

Research Findings

Research on isotopically labeled compounds like O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N is often focused on understanding metabolic processes or validating analytical methods. These studies typically involve administering the labeled compound to subjects and then analyzing biological samples for the presence and distribution of the isotopes.

Table 2: Potential Applications

ApplicationDescription
Metabolic StudiesTracing metabolic pathways
Analytical ChemistryReference material for mass spectrometry or NMR
Product Name O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N
Molecular Formula C15H11I4NO4
Molecular Weight 786.80 g/mol
IUPAC Name (2S)-2-(15N)azanyl-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl](1,2,3-13C3)propanoic acid
Standard InChI InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1/i1+1,2+1,3+1,6+1,10+1,11+1,12+1,14+1,15+1,20+1
Standard InChIKey XUIIKFGFIJCVMT-LPIUGHGLSA-N
Isomeric SMILES C1=C(C=C(C(=C1I)O)I)O[13C]2=[13C]([13CH]=[13C]([13CH]=[13C]2I)[13CH2][13C@@H]([13C](=O)O)[15NH2])I
SMILES C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N
Canonical SMILES C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N
Purity > 95%
Quantity Milligrams-Grams
Related CAS 51-48-9 (unlabelled)
Synonyms 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5- diiodo-1,2,3,4,5,6cid; Levothyroxine (T4) 13C9 15N
Tag Thyroxine Impurities
PubChem Compound 71574389
Last Modified Apr 15 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator